3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
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Overview
Description
3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Step One: : The synthesis begins with the preparation of the quinazolinone core via cyclization of anthranilic acid derivatives.
Step Two: : Sequentially, the piperidine ring is introduced via nucleophilic substitution.
Step Three: : The dimethylpyrimidinyl oxy moiety is then attached using etherification reactions under basic conditions.
Industrial Production Methods
Bulk Synthesis: : Leveraging continuous flow reactors for efficient production.
Purification: : Utilizes high-performance liquid chromatography (HPLC) to ensure high purity of the compound.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Reacts with strong oxidizing agents, forming quinazolinone derivatives.
Reduction: : Reduces to form primary alcohols at the carbonyl site.
Substitution: : Undergoes nucleophilic and electrophilic substitutions due to multiple reactive sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride.
Substitution: : Sodium hydride, bromine, Grignard reagents.
Major Products Formed
Oxidation Products: : Quinazolinone N-oxides.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Various piperidinyl quinazolinones.
Scientific Research Applications
Chemistry
Used in the design and development of novel organic compounds and synthesis of new molecular architectures.
Biology
Functions as a potential pharmacophore in the development of enzyme inhibitors and receptor antagonists.
Medicine
Investigated for its efficacy in cancer treatment due to its ability to interfere with cellular signaling pathways.
Industry
Utilized in the synthesis of advanced materials, especially in the production of specialty polymers and dyes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Enzyme Inhibition: : Binds to the active sites of enzymes, blocking their activity.
Receptor Binding: : Acts as an antagonist or agonist, modulating receptor activity.
Pathways Involved: : Inhibition of tyrosine kinase pathways, interfering with cell proliferation and survival mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-(2-(4-(benzyl(piperidin-1-yl))quinazolin-4(3H)-one
3-(2-(4-(methyl(piperidin-1-yl))quinazolin-4(3H)-one
Uniqueness
This compound's unique feature lies in the 5,6-dimethylpyrimidin-4-yl moiety, which enhances its binding affinity and specificity toward certain molecular targets, making it a more potent candidate in medicinal chemistry compared to its analogs.
There you go! Quite the intricate piece of molecular craftsmanship, don’t you think?
Properties
IUPAC Name |
3-[2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-15-16(2)23-13-24-21(15)30-12-17-7-9-26(10-8-17)20(28)11-27-14-25-19-6-4-3-5-18(19)22(27)29/h3-6,13-14,17H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSVSNWGKXICOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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